molecular formula C9H17ClN2O2 B2704229 4-L-Prolylmorpholine hydrochloride CAS No. 1001207-72-2; 1096446-01-3; 73094-26-5

4-L-Prolylmorpholine hydrochloride

Cat. No.: B2704229
CAS No.: 1001207-72-2; 1096446-01-3; 73094-26-5
M. Wt: 220.7
InChI Key: WHYDWZRQXLECCH-QRPNPIFTSA-N
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Description

4-L-Prolylmorpholine hydrochloride is a hydrochloride salt of a proline derivative featuring a morpholine moiety. The compound’s structure combines L-proline (a cyclic secondary amino acid) with morpholine, a six-membered heterocyclic ether containing one nitrogen and one oxygen atom. The hydrochloride salt enhances its solubility and stability, making it suitable for research applications.

Properties

CAS No.

1001207-72-2; 1096446-01-3; 73094-26-5

Molecular Formula

C9H17ClN2O2

Molecular Weight

220.7

IUPAC Name

morpholin-4-yl-[(2S)-pyrrolidin-2-yl]methanone;hydrochloride

InChI

InChI=1S/C9H16N2O2.ClH/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11;/h8,10H,1-7H2;1H/t8-;/m0./s1

InChI Key

WHYDWZRQXLECCH-QRPNPIFTSA-N

SMILES

C1CC(NC1)C(=O)N2CCOCC2.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-L-Prolylmorpholine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrrolidine ring is replaced by the morpholine moiety.

    Chiral Resolution: The enantiomeric purity of the compound is achieved through chiral resolution techniques, such as chromatography or crystallization.

Industrial Production Methods: Industrial production of 4-L-Prolylmorpholine hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems to streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine or pyrrolidine rings can be modified by introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products:

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Products with fewer oxygen-containing functional groups.

    Substituted Derivatives: Products with various substituents on the morpholine or pyrrolidine rings.

Scientific Research Applications

4-L-Prolylmorpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-L-Prolylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₁₇ClN₂O₂ (inferred from structural analysis)
  • Molecular Weight : ~220.70 g/mol
  • CAS No.: 1221974-33-9
  • Status : Discontinued commercial availability, primarily used as a synthetic intermediate in chemical research .

Limited published data exists on its pharmacological or industrial applications, likely due to its niche use in exploratory synthesis.

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 4-L-prolylmorpholine hydrochloride and related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituent Key Applications/Features Reference
4-L-Prolylmorpholine HCl C₉H₁₇ClN₂O₂ 220.70 Morpholine Research intermediate
(4S)-4-Hydroxy-L-proline HCl C₅H₁₀ClNO₃ 167.59 Hydroxyl Collagen synthesis, chiral building block
Ethyl 4-hydroxy-L-prolinate HCl C₇H₁₄ClNO₃ 195.65 Ethyl ester, hydroxyl Pharmaceutical intermediate
4-Mercapto-L-proline HCl C₅H₁₀ClNO₂S 183.65 Sulfhydryl Chelation therapy, enzyme inhibition
4-(2-Propyn-1-yl)-L-proline HCl C₈H₁₂ClNO₂ 189.64 Propargyl Click chemistry, synthetic biology

Structural Analysis

Lacks functional groups like hydroxyl or thiol, limiting its role in redox or crosslinking reactions .

(4S)-4-Hydroxy-L-proline HCl :

  • Hydroxyl group enables hydrogen bonding, critical in collagen stabilization and peptide synthesis .
  • Widely used in biomedical research due to its natural occurrence in proteins.

Ethyl 4-hydroxy-L-prolinate HCl :

  • Esterification improves lipophilicity, aiding membrane permeability in drug design .

4-Mercapto-L-proline HCl :

  • Sulfhydryl group facilitates metal chelation and disulfide bond formation, relevant in antioxidant studies .

4-(2-Propyn-1-yl)-L-proline HCl :

  • Propargyl group enables click chemistry applications, such as bioconjugation in proteomics .

Pharmacological and Industrial Relevance

  • Hydroxyproline Derivatives : Central to collagen research and wound-healing formulations .
  • Thiol/Propargyl Derivatives: Emerging roles in targeted drug delivery and bioconjugation technologies .

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